3-Bromo-2-chloropyridine-4-carboxaldehyde
Overview
Description
3-Bromo-2-chloropyridine-4-carboxaldehyde is a chemical compound with the molecular formula C6H3BrClNO. It is a solid substance . The IUPAC name for this compound is 2-bromo-3-chloroisonicotinaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using quantum chemical calculations. For example, the DFT/B3LYP/6–311+G (d,p) level of theory can be used to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.45 . It is a solid substance and should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Functionalization of Pyridines
Research into the functionalization of pyridines, including chloro-, bromo-, and iodo-substituted derivatives, has shown significant advancements in the selective formation of carboxylic acids and subsequent derivatization. A study by Cottet et al. (2004) explored the metalation and functionalization of such compounds, indicating the potential for 3-Bromo-2-chloropyridine-4-carboxaldehyde to undergo similar transformations for the development of various organic molecules (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).
Catalytic Applications
The compound's potential in catalysis is highlighted by the synthesis of tetra-nuclear macrocyclic Zn(II) complexes from structurally related aldehydes, which have been utilized as catalysts for oxidation reactions, demonstrating the utility of bromo-chloropyridine derivatives in synthesizing complex catalysts for organic transformations (Wang, Wang, Zhao, Tai, Ouyang, Li, Zhang, & Jia, 2021).
Derivative Synthesis for Biological Applications
The synthesis of novel pyrazole carboxamides using a compound structurally similar to this compound as a precursor demonstrates the relevance of such chemicals in producing biologically active compounds. These derivatives have shown potential in insecticidal and fungicidal activities, indicating the broader applicability of bromo-chloropyridine derivatives in medicinal chemistry and agrochemical research (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).
Novel Synthesis Methods
The development of novel synthesis methods for pyridine derivatives, including the use of Vilsmeier reagents to obtain chloro-pyridine carboxaldehydes, underscores the versatility and reactivity of bromo-chloropyridine compounds. These methods provide pathways for the efficient synthesis of complex organic molecules, highlighting the foundational role of compounds like this compound in synthetic organic chemistry (Amaresh & Perumal, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds similar to “3-Bromo-2-chloropyridine-4-carboxaldehyde” are often used as intermediates in organic synthesis . They can be used to synthesize a variety of other compounds, serving as a key component in the creation of complex molecules for pharmaceuticals, agrochemicals, and functional materials .
Mode of Action
As a chemical intermediate, “this compound” would interact with other compounds in a chemical reaction. The specifics of this interaction would depend on the reaction conditions and the other compounds present .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on the specific compounds it is used to synthesize .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure and the specific context in which it is used .
Result of Action
As an intermediate in chemical reactions, the primary result of the action of “this compound” would be the formation of new compounds .
Action Environment
The action, efficacy, and stability of “this compound” would be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
3-bromo-2-chloropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNWZARYCXPQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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